Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
CAS No.: 478030-49-8
Cat. No.: VC1985643
Molecular Formula: C11H9ClN2O3
Molecular Weight: 252.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478030-49-8 |
|---|---|
| Molecular Formula | C11H9ClN2O3 |
| Molecular Weight | 252.65 g/mol |
| IUPAC Name | ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate |
| Standard InChI | InChI=1S/C11H9ClN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3 |
| Standard InChI Key | WIJSONSWHMEIAC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC(=NO1)C2=CC(=CC=C2)Cl |
| Canonical SMILES | CCOC(=O)C1=NC(=NO1)C2=CC(=CC=C2)Cl |
Introduction
Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound with the CAS number 478030-49-8. It belongs to the oxadiazole class of compounds, which are known for their diverse biological activities and applications in pharmaceutical and agricultural chemistry. This compound is specifically characterized by its molecular formula, C11H9ClN2O3, and molecular weight of 252.65 g/mol .
Synthesis and Applications
The synthesis of Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the condensation of appropriate precursors, such as 3-chlorobenzoyl chloride and ethyl 2-hydroxyiminoacetate, followed by cyclization to form the oxadiazole ring. This compound is of interest in medicinal chemistry due to its potential as a building block for more complex molecules with therapeutic properties.
Safety and Handling
Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate should be handled with caution, as it may pose risks similar to other organic compounds. It is recommended to store it in a sealed container at room temperature and follow standard laboratory safety protocols when handling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume